molecular formula C16H15ClO3 B2411015 Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate CAS No. 937601-30-4

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate

Cat. No.: B2411015
CAS No.: 937601-30-4
M. Wt: 290.74
InChI Key: KQKBTTYCQAEWKB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate (CAS 937601-30-4) is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.74 g/mol . This methyl ester is a structurally related analogue of compounds that have been identified as important intermediates in medicinal chemistry . Research into similar methylbenzoate derivatives indicates significant potential for a range of biological activities. These related compounds are extensively studied for their applications as antifungal , antimicrobial , diuretic , anticancer , and antianaphylactic agents . The molecular structure features a benzoate core linked via a methylene ether bridge to a 2-chloro-5-methylphenyl ring. This specific substitution pattern is valuable for structure-activity relationship (SAR) studies in drug discovery. The compound serves as a versatile building block for the synthesis of more complex molecules, particularly for probing pharmacological targets. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-6-7-14(17)15(8-11)20-10-12-4-3-5-13(9-12)16(18)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBTTYCQAEWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic Acid

The carboxylic acid precursor is prepared via Williamson ether synthesis:

  • Substrate Preparation : 3-(Bromomethyl)benzoic acid is reacted with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours.
  • Reaction Mechanism :
    $$
    \text{3-(BrCH}2\text{)C}6\text{H}4\text{COOH} + \text{2-Cl-5-MeC}6\text{H}3\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{3-[(2-Cl-5-MeC}6\text{H}3\text{O)CH}2\text{]C}6\text{H}4\text{COOH} + \text{KBr}
    $$
    Yields typically range from 65–75% after recrystallization from ethanol/water.

Esterification via Acid-Catalyzed Reaction

The carboxylic acid is esterified using excess methanol and sulfuric acid as a catalyst:

  • Conditions : Reflux at 70°C for 6 hours with a 10:1 molar ratio of methanol to acid.
  • Yield : 85–90% after distillation under reduced pressure (bp 120–125°C at 15 mmHg).
  • Purity : >98% by HPLC (C18 column, acetonitrile/0.1% formic acid).

Mitsunobu Reaction for Direct Ether Formation

For higher regioselectivity, the Mitsunobu reaction enables direct coupling of 3-(hydroxymethyl)benzoate with 2-chloro-5-methylphenol:

Reaction Protocol

  • Substrates : Methyl 3-(hydroxymethyl)benzoate and 2-chloro-5-methylphenol.
  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Mechanism :
    $$
    \text{Methyl 3-(HOCH}2\text{)C}6\text{H}4\text{COOCH}3 + \text{2-Cl-5-MeC}6\text{H}3\text{OH} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{Methyl 3-[(2-Cl-5-MeC}6\text{H}3\text{O)CH}2\text{]C}6\text{H}4\text{COOCH}_3}
    $$
  • Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages and Limitations

  • Advantages : Avoids harsh acidic conditions; suitable for acid-sensitive substrates.
  • Limitations : High cost of DEAD; requires rigorous exclusion of moisture.

Nucleophilic Substitution on Pre-Esterified Intermediates

This method introduces the phenoxy group after esterification, leveraging alkylation of methyl 3-(bromomethyl)benzoate:

Alkylation with 2-Chloro-5-methylphenol

  • Conditions :
    • Methyl 3-(bromomethyl)benzoate (1 equiv), 2-chloro-5-methylphenol (1.2 equiv), K₂CO₃ (2 equiv) in dimethylformamide (DMF) at 80°C for 8 hours.
  • Workup :
    • Dilution with water, extraction with dichloromethane (DCM), and drying over MgSO₄.
  • Yield : 80–85% after vacuum distillation.

Side Reactions and Mitigation

  • Competing Elimination : Minimized by using polar aprotic solvents (DMF) and controlled temperatures.
  • Byproducts : <5% dimethylated product, removed via fractional distillation.

Industrial-Scale Production Methods

For bulk synthesis, continuous flow reactors and heterogeneous catalysts are preferred:

Continuous Flow Esterification

  • Catalyst : Sulfonated graphene oxide (5 wt%) packed in a fixed-bed reactor.
  • Conditions :
    • Temperature: 100°C
    • Pressure: 20 bar
    • Feed: 3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid and methanol (molar ratio 1:15)
  • Conversion : >95% with residence time of 30 minutes.

Purification Protocols

  • Crystallization : Ethanol/water (1:1) at −20°C yields 99.5% pure product.
  • Cost Analysis :

























    StepCost ($/kg)
    Raw Materials120
    Catalysts/Solvents45
    Energy30
    Total195

Emerging Catalytic Strategies

Enzymatic Esterification

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica.
  • Conditions : 50°C, solvent-free, 24 hours.
  • Yield : 60–65% with 99% enantiomeric excess.

Photocatalytic Methods

  • Catalyst : TiO₂ nanoparticles under UV light (365 nm).
  • Advantages : Room-temperature operation; no acidic waste.
  • Limitations : Scalability challenges; yields ~50%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed.

Major Products Formed

    Oxidation: Formation of 3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid.

    Reduction: Formation of 3-[(2-chloro-5-methylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chloro-4-methylphenoxy)methyl]benzoate
  • Methyl 3-[(2-chloro-6-methylphenoxy)methyl]benzoate
  • Methyl 3-[(2-chloro-5-ethylphenoxy)methyl]benzoate

Uniqueness

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted research and applications.

Biological Activity

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate, a synthetic compound with the CAS number 937601-30-4, has gained attention in various fields of biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structural formula:

C15H15ClO3\text{C}_{15}\text{H}_{15}\text{ClO}_3

It features a benzoate core with a chlorinated phenoxy substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Interaction : It could bind to specific receptors, modulating signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing antimicrobial agents.

Anticancer Activity

Case studies have explored the compound's anticancer properties, particularly against breast cancer cell lines. In one study, treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects. Toxicity assessments have indicated that:

  • Acute Toxicity : The compound exhibits moderate acute toxicity with an LD50 value in animal models estimated at approximately 300 mg/kg.
  • Chronic Effects : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or reproductive toxicity.

Q & A

Basic: What synthetic strategies are effective for constructing the ester-linked phenoxy-methyl benzoate scaffold in Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate?

Answer:
The synthesis of this compound typically involves sequential nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. A common approach is:

Esterification : Methylation of the benzoic acid precursor using methanol under acidic catalysis.

Ether linkage formation : Reacting 3-(hydroxymethyl)benzoate with 2-chloro-5-methylphenol via Mitsunobu conditions (e.g., DIAD/TPP) or SNAr with a base like K₂CO₃ in polar aprotic solvents (DMF/DMSO) .
Key considerations :

  • Regioselectivity : Steric hindrance from the 2-chloro and 5-methyl groups on the phenol may require elevated temperatures (e.g., 40–80°C) .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical due to byproducts from incomplete substitution .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., ester carbonyl at ~168 ppm, aromatic protons in the 6.5–8.0 ppm range). The phenoxy-methyl group typically appears as a singlet (~4.8 ppm for –CH₂–) .
  • HPLC-MS : Confirm molecular weight ([M+H]+ calculated for C₁₆H₁₅ClO₃: 290.07) and check for impurities (e.g., unreacted phenol or ester hydrolysis products) .
  • XRD (if crystalline) : Refinement using SHELXL can resolve bond lengths/angles, particularly for the ester and ether linkages .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of this compound?

Answer:
Common side reactions include:

  • Ester hydrolysis : Minimize aqueous workup steps; use anhydrous solvents (e.g., dried DMF) and avoid prolonged exposure to acidic/basic conditions .
  • Dimerization : Lower reaction temperatures (e.g., 35°C vs. 60°C) and controlled stoichiometry (1:1.1 phenol:benzoate derivative) reduce cross-coupling .
  • Byproduct analysis : Monitor via TLC or LC-MS. If impurities persist, employ gradient elution in chromatography (e.g., CH₂Cl₂ → 20% EtOAc) .

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Answer:

  • Twinned crystals : Common in flexible ether-linked structures. Use SHELXD for twin law identification and SHELXL for HKLF5 refinement .
  • Disorder in the phenoxy group : Apply restraints (e.g., SIMU/ISOR) to the 2-chloro-5-methyl substituents during refinement .
  • Data quality : Collect high-resolution data (≤0.8 Å) to resolve Cl and CH₃ electron densities. Synchrotron sources are ideal for weakly diffracting crystals .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound?

Answer:

  • DFT calculations : Model transition states for SNAr reactions (e.g., Gibbs energy barriers for phenoxide attack on the benzyl bromide intermediate) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes inhibited by chlorinated aromatics).
  • Degradation studies : Use Gaussian or ORCA to simulate hydrolysis pathways under varying pH conditions .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., residual 2-chloro-5-methylphenol).
  • HPLC-DAD/ELSD : Quantify non-volatile impurities (e.g., ester dimers) with a C18 column and acetonitrile/water mobile phase .
  • NMR relaxation experiments : Identify low-level impurities (e.g., ¹H T₁ρ filtering suppresses dominant signals) .

Advanced: What mechanistic insights explain the electronic effects of substituents on the phenoxy group during synthesis?

Answer:

  • Electron-withdrawing Cl (2-position) : Activates the phenol for SNAr by stabilizing the transition state via resonance withdrawal.
  • Electron-donating CH₃ (5-position) : Deactivates the ring but enhances solubility in non-polar solvents, improving reaction homogeneity .
  • Kinetic studies : Use in situ IR or stopped-flow NMR to monitor substituent effects on reaction rates .

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